molecular formula C12H14O3 B6616400 (1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid CAS No. 2059910-49-3

(1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid

Cat. No.: B6616400
CAS No.: 2059910-49-3
M. Wt: 206.24 g/mol
InChI Key: RADYEHCFMKMXFU-UHFFFAOYSA-N
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Description

(1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with a hydroxyl group and a carboxylic acid group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylbenzaldehyde with a suitable cyclobutane precursor in the presence of a catalyst. The reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium borohydride for reduction steps.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques like chromatography can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various conditions, particularly those involving inflammation and oxidative stress.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their activity. The phenyl group can also participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,3s)-3-hydroxy-1-phenylcyclobutane-1-carboxylic acid: Lacks the 4-methyl group, making it less hydrophobic.

    (1S,3s)-3-hydroxy-1-(4-chlorophenyl)cyclobutane-1-carboxylic acid: Contains a chlorine atom instead of a methyl group, altering its electronic properties.

Uniqueness

(1S,3s)-3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which enhances its hydrophobicity and influences its reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

3-hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-2-4-9(5-3-8)12(11(14)15)6-10(13)7-12/h2-5,10,13H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADYEHCFMKMXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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